molecular formula C11H17NO3 B1323744 Ethyl 8-cyano-2-oxooctanoate CAS No. 890097-93-5

Ethyl 8-cyano-2-oxooctanoate

Cat. No.: B1323744
CAS No.: 890097-93-5
M. Wt: 211.26 g/mol
InChI Key: PZKAFLBPUXGDIP-UHFFFAOYSA-N
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Description

Ethyl 8-cyano-2-oxooctanoate is an organic compound with the molecular formula C11H17NO3. It is a derivative of octanoic acid and contains both cyano and oxo functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-cyano-2-oxooctanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-cyano-2-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the oxo group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or oxo groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 8-cyano-2-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 8-cyano-2-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and oxo groups play crucial roles in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: This compound is similar in structure but lacks the cyano group. It is widely used in organic synthesis and has different reactivity compared to ethyl 8-cyano-2-oxooctanoate.

    Methyl cyanoacetate: This compound contains a cyano group but has a different ester moiety. It is also used in organic synthesis but has distinct properties and applications.

Uniqueness

This compound is unique due to the presence of both cyano and oxo functional groups, which confer specific reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in scientific research make it a valuable compound in various fields.

Properties

IUPAC Name

ethyl 8-cyano-2-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKAFLBPUXGDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641280
Record name Ethyl 8-cyano-2-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-93-5
Record name Ethyl 8-cyano-2-oxooctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-cyano-2-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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